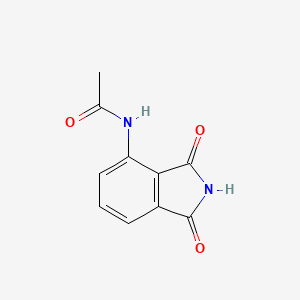

3-Acetamidophthalimide

説明

Historical Context and Evolution of Phthalimide (B116566) Chemistry

The chemistry of phthalimide, the parent structure of 3-acetamidophthalimide, has a rich history. Phthalimide itself is an organic compound with the formula C₆H₄(CO)₂NH, classified as an imide derivative of phthalic anhydride (B1165640). wikipedia.org It can be prepared by heating phthalic anhydride with ammonia (B1221849), a process that achieves a high yield. wikipedia.org

Historically, phthalimide became a cornerstone of organic synthesis through the development of the Gabriel synthesis. In this reaction, the potassium salt of phthalimide is used as a masked form of ammonia. wikipedia.org It allows for the synthesis of primary amines from alkyl halides, avoiding the over-alkylation that can occur when using ammonia directly. This method highlighted the utility of the phthalimide group as a protective and activating moiety, a concept that would be foundational to its later applications.

The broader family of phthalimide-related compounds also includes accidental but significant discoveries. For instance, in the early 20th century, unusual blue substances observed in phthalimide melt pots were later identified as metal complexes of phthalocyanine (B1677752), a highly stable and intensely colored macrocycle. chimia.ch These findings, stemming from starting materials like phthalic anhydride and phthalimide, opened up the vast field of phthalocyanine chemistry, crucial in the development of dyes and pigments. chimia.ch Over the decades, the phthalimide scaffold has been recognized as a "pharmacophore," a molecular framework that exhibits a wide range of biological activities, leading to extensive research into its derivatives for therapeutic purposes. ucl.ac.uk

Structural Characteristics and Fundamental Chemical Scaffolding of this compound

The structure of this compound is defined by two key components: the phthalimide core and the acetamido substituent. The phthalimide core, chemically named 1H-Isoindole-1,3(2H)-dione, consists of an imide group fused to a benzene (B151609) ring. wikipedia.orgnih.gov In this compound, an acetamido group (-NHCOCH₃) is attached to the 3-position of this benzene ring.

The fundamental structure is best understood as a chemical scaffold. In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that serves as a framework for attaching various functional groups. arxiv.org The phthalimide ring system acts as this scaffold, providing a rigid and well-defined three-dimensional shape. The introduction of the acetamido group at the 3-position is a critical modification of this scaffold. chemblink.com This substitution influences the electronic properties and reactivity of the entire molecule, creating specific sites for further chemical reactions. chemblink.com

Below is a table detailing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₀H₈N₂O₃ nih.gov |

| Molar Mass | 204.185 g·mol⁻¹ molaid.com |

| Appearance | Yellow-white solid google.com |

| Melting Point | 238-240 °C google.com |

| IUPAC Name | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide molaid.com |

This table is generated based on data from multiple sources. nih.govmolaid.comgoogle.com

Significance of this compound as a Research Target and Synthetic Intermediate

The primary significance of this compound in modern chemistry is its role as a vital synthetic intermediate. google.com An intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. This compound is not typically an end-product itself but rather a crucial stepping stone in multi-step synthetic pathways.

Its most notable application is in the pharmaceutical industry as a key intermediate for the synthesis of Apremilast (B1683926). molaid.comgoogle.comgoogle.com Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of conditions like psoriatic arthritis. google.comgoogleapis.com In the synthesis of Apremilast, this compound is coupled with a second, complex chiral molecule to construct the final active pharmaceutical ingredient. google.comgoogleapis.com The development of robust and efficient methods to produce apremilast has made the synthesis of its precursors, including this compound, an important research focus. google.com

Beyond its use in pharmaceuticals, this compound is also an important intermediate in the synthesis of dyes. google.com The phthalimide and related phthalocyanine structures have long been central to the dye and pigment industry, and substituted derivatives like this compound serve as building blocks for creating new colorants with specific properties. chimia.chgoogle.com

Because of its utility in producing high-value commercial products, this compound is itself a research target. Chemical research aims to discover simple, high-yield, and cost-effective synthetic routes for its preparation, often starting from more basic materials like 3-nitrophthalic acid. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-5(13)11-7-4-2-3-6-8(7)10(15)12-9(6)14/h2-4H,1H3,(H,11,13)(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRJIOQDTLOAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210070 | |

| Record name | 3-Acetamidophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6118-65-6 | |

| Record name | 3-Acetamidophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006118656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamidophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Acetamidophthalimide and Its Derivatives

Conventional and Optimized Synthesis Routes to 3-Acetamidophthalimide

Classical Condensation and Cyclization Protocols

A more contemporary and optimized classical route begins with 3-nitrophthalic acid. This approach involves a three-step sequence:

Reduction: The 3-nitrophthalic acid is first reduced to 3-aminophthalic acid. This is commonly achieved using a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. nih.gov

Cyclization and Acylation: The resulting 3-aminophthalic acid is then treated with acetic anhydride (B1165640). This step accomplishes both the acetylation of the amino group and the cyclization of the dicarboxylic acid to form 3-acetamidophthalic anhydride. nih.gov

Refinements in Reaction Conditions and Reagent Selection

In the method starting from 3-nitrophthalic acid, specific conditions have been optimized for high yields. For instance, the reduction step can be carried out by dissolving 3-nitrophthalic acid in an aqueous sodium hydroxide (B78521) solution, followed by the addition of a reducing agent and catalyst, and heating to 70-80°C. nih.gov The final imide formation from 3-acetamidophthalic anhydride and urea (B33335) can be conducted in a solvent like dimethylformamide (DMF) at 100°C, leading to a high yield of 85% for this step. nih.gov

The selection of reagents plays a crucial role in the efficiency of these syntheses. The use of hydrazine hydrate as a reducing agent and urea as an amino donor in the optimized route are examples of cost-effective and efficient reagent choices. nih.gov These refinements contribute to making the process more suitable for industrial-scale production by simplifying operations, reducing waste, and lowering costs. nih.gov

| Parameter | Traditional Method | Optimized Method (Patent CN105330587A) |

| Starting Material | 3-Nitrophthalimide | 3-Nitrophthalic Acid |

| Key Steps | Reduction (e.g., Pd/C), Acetylation | Reduction (e.g., Hydrazine Hydrate), Cyclization with Acetic Anhydride, Imide formation with Urea |

| Overall Yield | Lower, due to more steps | Up to 53% (three-step total) |

| Process Characteristics | Longer route, higher cost | Shorter route, less waste, simpler operation |

Emerging Synthetic Strategies for this compound Analogs

The demand for novel chemical entities in drug discovery and materials science has spurred the development of advanced synthetic strategies. While direct applications to this compound are not always documented, these emerging methods hold significant potential for the synthesis and functionalization of its derivatives.

Multicomponent Reactions (MCRs) in Phthalimide (B116566) Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools for generating molecular diversity. beilstein-journals.org Reactions like the Ugi and Passerini reactions are well-known isocyanide-based MCRs that allow for the rapid assembly of complex molecules from simple building blocks. nih.govorganic-chemistry.org

While specific examples of Ugi or Passerini reactions using this compound as a primary component are not prevalent in the literature, the principles of MCRs are highly applicable to the functionalization of phthalimide derivatives. For instance, an aldehyde, an amine, a carboxylic acid, and an isocyanide can be combined in an Ugi reaction to create peptide-like structures. mdpi.com By incorporating a phthalimide-containing reactant, it is conceivable to generate a library of diverse phthalimide derivatives. The efficiency and atom economy of MCRs make them an attractive strategy for exploring the chemical space around the this compound scaffold for various applications. beilstein-journals.org

Automated Synthesis Platforms Utilizing this compound Building Blocks

Automated synthesis platforms have become increasingly important in accelerating the drug discovery process by enabling the rapid synthesis and purification of large numbers of compounds. sigmaaldrich.com These platforms often utilize a set of pre-validated reactions and a library of building blocks to construct novel molecules. nih.govenamine.net

Phthalimide-protected amino acids are common building blocks in automated solid-phase peptide synthesis. Similarly, this compound and its derivatives could serve as valuable building blocks in automated platforms for the synthesis of small molecule libraries. acs.org For example, in the synthesis of Apremilast (B1683926), a drug for which this compound is an intermediate, automated synthesis could potentially be employed to generate a series of analogs by varying the other reactants in the final coupling step. researchgate.net The use of such platforms can significantly reduce the time required for the synthesis of a target compound, from days to hours. acs.org

Chemo-Enzymatic and Bio-Catalytic Approaches in Phthalimide Synthesis

Chemo-enzymatic and bio-catalytic methods offer a green and highly selective alternative to traditional chemical synthesis. sci-hub.se These approaches utilize enzymes to catalyze specific reactions under mild conditions, often with high stereoselectivity, which is particularly important in pharmaceutical synthesis. numberanalytics.com

In the context of phthalimide synthesis, lipases have been shown to catalyze the hydrolysis of phthalimide-derived esters to produce the corresponding carboxylic acids. nih.gov For example, immobilized lipase (B570770) has been used for the synthesis of phthalimide-derived acids intended as anti-asthma drugs. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally responsible chemical processes. wjarr.comsigmaaldrich.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epa.gov Key areas of focus include the use of alternative solvents, the development of eco-friendly catalysts, and the optimization of reaction pathways to improve atom economy and reduce waste. wjarr.combme.hu

Solvent-Free and Alternative Solvent Systems

Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. jetir.org Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. sigmaaldrich.compharmafeatures.com

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent a significant advancement in green chemistry. cem.com One approach involves mechanochemistry, where mechanical energy from methods like ball milling is used to initiate reactions, eliminating the need for solvents. pharmafeatures.comrsc.org This technique has been successfully applied to various organic syntheses, offering reduced waste and energy consumption. rsc.org For instance, a solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling conditions. rsc.org While direct solvent-free synthesis of this compound is not widely documented, related solvent-free acylation reactions have been reported. For example, the N-acylation of amines has been achieved under solvent-free conditions at room temperature using iodine as a catalyst. researchgate.net Another method involves the microwave-assisted solvent-free synthesis of phthalimide derivatives. pharmainfo.in

Alternative Solvent Systems:

When a solvent is necessary, greener alternatives to conventional volatile organic compounds (VOCs) are preferred. jetir.org These alternatives are chosen for their reduced toxicity, improved biodegradability, and lower environmental impact. rsc.orgnih.gov

Water: As a solvent, water is abundant, non-toxic, and non-flammable. jetir.org However, its application can be limited by the poor solubility of non-polar organic compounds. jetir.org

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic and non-flammable alternative that can be easily removed from the reaction mixture. jetir.org Its properties as a solvent can be tuned by adjusting temperature and pressure. pitt.edu

Ionic Liquids: These are salts that are liquid at or near room temperature and have negligible vapor pressure. pitt.edu Their properties can be tailored by modifying the cation and anion, making them versatile for various reactions. pitt.edu

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) from corncobs, offer a more sustainable option compared to petroleum-based solvents. nih.govsigmaaldrich.com

A study on the synthesis of N-aminophthalimide, a precursor to this compound, utilized a mixture of water and ethanol (B145695) as the reaction medium, which is a greener alternative to many traditional organic solvents. google.com

Table 1: Comparison of Conventional and Green Solvents

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Dimethylformamide (DMF) | High solvency for a wide range of compounds. rsc.orgnih.gov | Toxic, volatile, environmentally persistent. jetir.orgnih.gov |

| Water | H₂O | Non-toxic, non-flammable, abundant, cheap. jetir.org | Poor solubility for many organic compounds. jetir.org |

| Supercritical Fluids | scCO₂ | Non-toxic, easily removable, tunable properties. jetir.org | Requires high pressure. pitt.edu |

| Ionic Liquids | Imidazolium-based salts | Low volatility, tunable properties, potential for catalyst recycling. pitt.edu | Can be expensive, potential toxicity concerns. pitt.edu |

| Bio-derived Solvents | 2-MeTHF, Cyrene | Renewable source, often biodegradable. nih.govsigmaaldrich.com | May have different solvency properties than traditional solvents. |

Catalyst Development for Environmentally Benign Synthesis

Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reaction pathways. bme.huacs.org The focus is on developing catalysts that are highly selective, recyclable, and non-toxic. caltech.edu

In the context of this compound synthesis, which involves steps like acylation, the choice of catalyst is critical. Traditional methods may use stoichiometric reagents that generate significant waste. acs.org

Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates their separation and recycling, a key principle of green chemistry. pharmafeatures.com For example, a recyclable Cu/Al₂O₃ nanocomposite has been used as a catalyst in the solvent-free synthesis of isoxazoles. rsc.org

Biocatalysts (Enzymes): Enzymes are highly specific and can operate under mild conditions (temperature and pH), reducing energy consumption and byproduct formation. acs.org Their high specificity can also eliminate the need for protecting groups, further simplifying the synthesis and reducing waste. acs.org

Organocatalysts: These are small organic molecules that can catalyze reactions. Their use can avoid the environmental and health issues associated with heavy metal catalysts. nih.gov

Iodine as a Catalyst: Molecular iodine has been shown to be an effective catalyst for N-acylation reactions under solvent-free conditions, offering a milder and more efficient alternative to traditional methods. researchgate.netmdpi.com

A patent for the preparation of this compound describes a process that uses a catalyst for the reduction of 3-nitrophthalic acid, although the specific green credentials of the catalyst are not detailed. google.com The acylation of 3-aminophthalimide (B167264), a key step, can be improved by using greener catalytic methods. mdpi.com

Table 2: Examples of Catalysts in Green Synthesis

| Catalyst Type | Example | Application | Green Advantages |

| Heterogeneous | Cu/Al₂O₃ | Cycloaddition reactions. rsc.org | Recyclable, easy to separate from the reaction mixture. rsc.org |

| Heterogeneous | Solid acid catalysts | Esterification reactions. pharmafeatures.com | Reusable, reduces corrosive waste. pharmafeatures.com |

| Homogeneous | Iodine | N-acylation of amines. researchgate.net | Mild conditions, high efficiency, solvent-free potential. researchgate.net |

| Biocatalyst | Enzymes | Various transformations. | High selectivity, mild conditions, biodegradable. acs.org |

| Ionic Liquid | Fe-containing ionic liquid | CO₂ cyclization. aaqr.org | Active under mild conditions, potentially recyclable. aaqr.org |

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comacs.org A high atom economy indicates that less waste is generated. langholmandcanonbieschools.dumgal.sch.uk

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 greenchemistry-toolkit.org

To improve the atom economy in the synthesis of this compound, it is essential to choose reaction pathways that maximize the incorporation of reactant atoms into the final molecule. Addition and cycloaddition reactions, for example, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. jocpr.com

Strategies for Waste Minimization:

Optimizing Reaction Stoichiometry: Using reactants in stoichiometric amounts, or with a slight excess of one to ensure complete conversion of a more valuable reactant, can minimize waste. researchgate.net

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a certain mass of product. greenchemistry-toolkit.orgmdpi.com A lower PMI indicates a more sustainable process.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product. wikipedia.org A lower E-factor is desirable. bme.hu

Reducing Derivatization: Avoiding the use of protecting and deprotecting groups simplifies the synthesis, reduces the number of steps, and minimizes waste. sigmaaldrich.comepa.govacs.org

Table 3: Green Chemistry Metrics

| Metric | Definition | Goal |

| Atom Economy | (MW of product / MW of all reactants) x 100%. greenchemistry-toolkit.org | Maximize |

| E-Factor | (Total waste in kg / kg of product). wikipedia.org | Minimize |

| Process Mass Intensity (PMI) | (Total mass input in kg / kg of product). greenchemistry-toolkit.org | Minimize |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100%. researchgate.net | Maximize |

Chemical Reactivity and Mechanistic Investigations of 3 Acetamidophthalimide

Fundamental Reaction Pathways and Transformations

The primary reactions of 3-Acetamidophthalimide involve transformations at the imide ring and substitution on the aromatic portion of the molecule.

The imide functional group is a defining feature of this compound's reactivity. The synthesis of the compound itself involves the formation of this ring. One method involves the cyclization of 3-acetamidophthalic anhydride (B1165640) by reacting it with urea (B33335). google.com In this process, the anhydride is treated with a nitrogen source under heat, leading to the formation of the five-membered imide ring. google.com

The chemistry of the imide ring is characterized by the delocalization of the nitrogen's lone pair of electrons across the two adjacent carbonyl groups, which forms a conjugated system. wikipedia.org This resonance stabilization impacts the basicity of the carbonyl groups. Studies comparing amides and imides have shown that imides are generally less basic than structurally related amides, a factor that influences their ability to participate in hydrogen bonding and other intermolecular interactions. rsc.org Reactions involving the imide ring can include hydrolysis under acidic or basic conditions, which would lead to the opening of the ring to form 3-acetamidophthalic acid derivatives.

The acetamido group (-NHCOCH₃) is an amide functionality. Its presence is the result of an amidation reaction, specifically the acetylation of 3-aminophthalimide (B167264) or a precursor like 3-aminophthalic acid. google.com The amide bond itself is relatively stable but can be hydrolyzed under forceful conditions.

This interactive table summarizes a key synthetic step highlighting the imide ring chemistry.

Organic reactions can be broadly classified into categories such as addition, elimination, substitution, and rearrangement. libretexts.org Addition reactions typically involve the breaking of a double or triple bond to add new atoms, a characteristic of unsaturated compounds like alkenes. youtube.comunacademy.comweebly.com In contrast, substitution reactions involve the replacement of one atom or group with another. libretexts.orgunacademy.com

The phthalimide (B116566) moiety of this compound contains a benzene (B151609) ring, which is an aromatic system. Aromatic compounds characteristically undergo substitution reactions rather than addition reactions, as substitution preserves the stabilizing aromaticity of the ring. rowansci.com Therefore, the most probable reactions on the aromatic portion of this compound are electrophilic aromatic substitutions.

In such reactions, the existing substituents on the ring—the imide group and the acetamido group—act as directing groups. The acetamido group is a powerful activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom. The phthalimide ring system, as a whole, is generally deactivating due to the electron-withdrawing nature of the carbonyl groups. The interplay of these effects would determine the position of attack for an incoming electrophile.

Amidation and Imide Ring Chemistry

Detailed Mechanistic Elucidation of this compound Reactions

Understanding the precise mechanisms of these reactions requires detailed kinetic, stereochemical, and theoretical studies.

Kinetic studies, which measure the rate of a reaction, and stereochemical studies, which examine the 3D arrangement of atoms in the products, are essential for elucidating reaction mechanisms. nih.govnih.gov For example, kinetic analyses can help determine if a reaction is unimolecular or bimolecular and can reveal the composition of the transition state. nih.gov

While specific kinetic studies on this compound are not widely reported, research on its derivatives provides significant insight. A notable example is the photooxidation of N-methyl-1,2,3,6-tetrahydro-3-acetamidophthalimide. This reaction was found to proceed with perfect trans-diastereocontrol, meaning the product (an alcohol after reductive work-up) was formed with a specific and predictable stereochemistry. beilstein-journals.org This high degree of stereocontrol suggests a well-defined and constrained transition state during the reaction.

Table 2: Stereochemical Outcome in the Oxidation of a this compound Derivative

| Substrate | Reaction | Key Stereochemical Finding |

|---|

This interactive table highlights a key research finding regarding the stereochemistry of a reaction involving a derivative of the title compound.

Transition state analysis provides a theoretical snapshot of the highest energy point along a reaction coordinate. energy.govtaylorandfrancis.com Modern computational chemistry, using methods like Density Functional Theory (DFT), allows for the modeling of electron flow and the characterization of transition state structures. rsc.orgacademie-sciences.fr

The analysis of a transition state can reveal whether a reaction is associative (bond-forming) or dissociative (bond-breaking). nih.gov For instance, in a substitution reaction, a dissociative (DN*AN‡) mechanism implies that the leaving group departs before the new nucleophile attacks, often proceeding through a carbocation-like intermediate. nih.gov Such detailed analyses are often achieved by combining experimental data, like kinetic isotope effects (KIEs), with quantum chemical calculations to validate the proposed transition state structure. nih.gov

For reactions of this compound, such as the hydrolysis of the imide ring or the acetamido group, computational analysis could map the movement of electrons as water attacks a carbonyl carbon. This would help identify the key bond-making and bond-breaking events and calculate the activation energy required for the reaction to proceed. nih.gov The concept of Natural Reaction Orbitals (NROs) is a specific tool used to automatically extract the electron transfer character of a reaction from calculations. rsc.org

Kinetics and Stereochemical Studies

Photochemical and Redox Reactions of this compound Derivatives

Photochemical reactions are driven by the energy of light. A derivative of this compound has been shown to undergo a photosensitized oxidation reaction. beilstein-journals.org In this process, N-methyl-1,2,3,6-tetrahydro-3-acetamidophthalimide was reacted with molecular oxygen under irradiation with visible light in the presence of a sensitizer (B1316253), methylene (B1212753) blue. beilstein-journals.org

The mechanism involves the sensitizer absorbing light and transferring energy to ground-state triplet oxygen, generating highly reactive singlet oxygen. This singlet oxygen then participates in a Schenck ene reaction with the alkene moiety of the substrate to form a hydroperoxide. beilstein-journals.org This intermediate can then be conveniently reduced to the corresponding stable allyl alcohol. beilstein-journals.org This transformation highlights how the introduction of unsaturation into the core structure enables novel photochemical reactivity.

Table 3: Photochemical Oxidation of a this compound Derivative

| Starting Material | Reagents | Product (after reductive work-up) | Reaction Type |

|---|

This interactive table details the reagents and outcomes of a specific photochemical reaction involving a derivative of this compound.

Role of this compound in Organocatalysis and Metal-Catalyzed Transformations

Scientific literature does not currently describe this compound as an organocatalyst or as a ligand in metal-catalyzed transformations. Instead, its significance in this context is as a key nucleophilic building block in the total synthesis of complex molecules, most notably the pharmaceutical agent Apremilast (B1683926). These synthetic routes often incorporate distinct organocatalytic or metal-catalyzed steps to establish specific stereochemistry or to construct other parts of the target molecule, prior to the introduction of the this compound moiety.

In the synthesis of Apremilast, this compound is crucial for the formation of the final isoindolinone structure. Two primary reaction types highlight its role as a substrate in these multi-step syntheses: condensation reactions and Mitsunobu reactions.

Condensation Reactions in Acetic Acid

A common method for the synthesis of Apremilast involves the condensation of this compound with a chiral (S)-aminosulfone derivative. This reaction is typically carried out in a protic solvent such as acetic acid at elevated temperatures. googleapis.comgoogle.comgoogle.com The acetic acid serves as both the solvent and a promoter for the reaction, facilitating the cyclization to form the isoindolinone ring system. While this specific transformation is not catalytic, the synthesis of the chiral aminosulfone precursor frequently employs catalytic methods. mdpi.com For instance, asymmetric hydrogenation using a chiral rhodium catalyst has been used to set the stereocenter of the aminosulfone. mdpi.com

Table 1: Condensation Reaction for Apremilast Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | (S)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amine | Acetic Acid | Reflux | Apremilast | googleapis.comgoogle.com |

Mitsunobu Reactions

An alternative strategy for coupling this compound with the chiral side-chain of Apremilast is through a Mitsunobu reaction. googleapis.comgoogle.comscispace.com In this approach, this compound acts as the nucleophile, attacking a chiral alcohol precursor. The reaction is promoted by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comrsc.org This reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, a hallmark of the Sₙ2 mechanism of the Mitsunobu reaction. chem-station.comtcichemicals.com

The synthesis of the chiral alcohol reactant itself often relies on catalytic asymmetric reduction of a corresponding ketone. scispace.com For example, a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) or a biocatalyst like baker's yeast can be used to produce the desired (S)-alcohol with high enantiomeric excess. google.comscispace.com

Table 2: Mitsunobu Reaction for Apremilast Synthesis

| Alcohol Substrate | Nucleophile | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|---|

| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | This compound | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Dichloromethane or Tetrahydrofuran (THF) | Apremilast | google.comscispace.com |

Strategic Applications of 3 Acetamidophthalimide As a Versatile Building Block

Utility in the Construction of Complex Organic Molecules

The inherent reactivity of 3-acetamidophthalimide's functional groups allows for its use as a foundational element in the synthesis of intricate molecular frameworks.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components in many natural products, pharmaceuticals, and functional materials. researchgate.netfrontiersin.org this compound serves as a valuable precursor for the synthesis of various heterocyclic systems. wikipedia.org The presence of the phthalimide (B116566) and acetamido groups provides multiple reactive sites that can participate in cyclization reactions. mdpi.comrsc.org For instance, the phthalimide ring can be opened under certain conditions to reveal amino and carboxylic acid functionalities, which can then be utilized in subsequent cyclization steps. The acetamido group can also be hydrolyzed to a primary amine, a key functional group for building nitrogenous heterocycles. chemrxiv.org

One notable application is in the synthesis of indole (B1671886) and indazole derivatives, which are important scaffolds in drug discovery. kit.edu Methodologies involving photochemical reactions have been explored for the synthesis of 3-acylated indazoles and indoles, highlighting the adaptability of the phthalimide core in forming fused heterocyclic systems. kit.edu Furthermore, the amino group, once unmasked, can react with various electrophiles to construct a diverse array of heterocyclic rings, including pyridines, pyrazines, and pyrroles. researchgate.netmdpi.com The versatility of this compound as a precursor is underscored by the numerous synthetic strategies developed to access these important molecular architectures. organic-chemistry.org

Incorporation into Macrocyclic and Polycyclic Architectures

The synthesis of macrocycles and polycyclic systems presents significant challenges in organic chemistry. nih.govmdpi.com this compound can be strategically incorporated into these complex structures, providing a rigid and functionalized segment. The phthalimide moiety can act as a linchpin, connecting different parts of a large ring structure.

Template-directed synthesis is a powerful strategy for constructing macrocycles, where a metal ion or another molecule guides the cyclization process. kanazawa-u.ac.jpmdpi.com The phthalimide group, with its potential coordination sites, can participate in such template effects. In the construction of polycyclic compounds, which involve multiple fused rings, this compound can be a key building block. youtube.com Its planar structure and reactive handles allow for the stepwise annulation of additional rings. For example, the aromatic ring of the phthalimide can undergo reactions like Friedel-Crafts acylations or alkylations, providing points for further ring fusion. The development of cascade reactions, where multiple bond-forming events occur in a single pot, has enabled the efficient synthesis of complex polycyclic systems from relatively simple starting materials like this compound derivatives. beilstein-journals.org

Derivatization Strategies for Tailored Molecular Functionality

The ability to modify the functional groups of this compound allows for the fine-tuning of its properties and its incorporation into larger, more complex molecules with specific functions.

Functional Group Interconversion and Modification

The functional groups present in this compound, namely the imide, amide, and aromatic ring, can be selectively modified to introduce new functionalities. biosyn.comlibretexts.org The acetamido group (-NHCOCH₃) can be hydrolyzed to a primary amine (-NH₂), which is a versatile functional group for further reactions. frontiersin.org This primary amine can then be acylated, alkylated, or used in the formation of imines or other nitrogen-containing groups. nih.govgcms.cz

The phthalimide ring itself can undergo various transformations. For example, it can be opened by treatment with hydrazine (B178648) to yield a primary amine, a reaction known as the Gabriel synthesis. This allows for the introduction of a primary amino group at a specific position in a molecule. The aromatic ring of the phthalimide can also be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, providing handles for further modifications. jfda-online.com These functional group interconversions are crucial for creating derivatives of this compound with tailored electronic and steric properties. frontiersin.org

| Original Functional Group | Reagent/Condition | Resulting Functional Group | Potential Applications |

| Acetamido (-NHCOCH₃) | Acid or Base Hydrolysis | Primary Amine (-NH₂) | Further acylation, alkylation, formation of heterocycles |

| Phthalimide | Hydrazine (Gabriel Synthesis) | Primary Amine (-NH₂) | Introduction of a primary amine |

| Aromatic Ring | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro Group (-NO₂) | Reduction to an amino group, nucleophilic aromatic substitution |

| Aromatic Ring | Halogenating Agent (e.g., Br₂/FeBr₃) | Halogen (-Br, -Cl) | Cross-coupling reactions (e.g., Suzuki, Heck) |

Synthesis of Conjugates and Hybrid Molecules

Conjugation involves linking two or more molecular entities to create a new molecule with combined or enhanced properties. this compound and its derivatives can be conjugated to other molecules, such as biomolecules, polymers, or other small molecules, to create functional hybrids. nih.govmdpi.com The functional groups discussed in the previous section serve as attachment points for this conjugation.

For instance, the primary amine generated from the hydrolysis of the acetamido group can be coupled to carboxylic acids on other molecules using standard peptide coupling reagents. thermofisher.com This is a common strategy for attaching the phthalimide moiety to peptides or other biomolecules. nih.gov Alternatively, the aromatic ring can be functionalized with a group that can participate in "click chemistry" reactions, such as an azide (B81097) or an alkyne, allowing for efficient and specific conjugation to molecules containing the complementary functional group. The synthesis of such conjugates is a powerful approach to developing new materials and therapeutic agents.

Fragment-Based Approaches in Organic Synthesis Utilizing this compound

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. lifechemicals.comnih.gov this compound itself can be considered a molecular fragment, and its derivatives can be used in fragment-based approaches. exactelabs.com The phthalimide scaffold provides a rigid core that can be elaborated with different functional groups to explore the chemical space around a binding pocket.

Advanced Spectroscopic and Structural Characterization of 3 Acetamidophthalimide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a compound like 3-Acetamidophthalimide, while basic one-dimensional (1D) ¹H and ¹³C NMR can confirm the presence of key functional groups, advanced multi-dimensional techniques are required to unambiguously assign all signals and understand its dynamic behavior. A patent for the preparation of this compound reports its proton NMR spectral data as: ¹H NMR (400MHz, DMSO-d₆): δ 2.19 (s, 3H), 7.50 (d, J=7.3Hz, 1H), 7.76 (t, J=7.8Hz, 1H), 8.46 (d, J=8.4Hz, 1H), 9.68 (s, 1H), 11.42 (s, 1H) google.com.

Multi-Dimensional NMR for Structural Elucidation Beyond Basic Identification

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide correlational data that reveals the connectivity of atoms within a molecule. nih.govscience.govlibretexts.org These techniques are crucial for confirming the substitution pattern and assigning specific resonances for this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the adjacent aromatic protons on the phthalimide (B116566) ring, confirming their relative positions (e.g., H-4, H-5, and H-6). This helps to definitively establish the connectivity within the benzene (B151609) ring portion of the molecule. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates protons with their directly attached carbons. An HSQC spectrum of this compound would show a cross-peak linking the methyl protons (δ ~2.19 ppm) to the methyl carbon of the acetyl group, and the aromatic protons to their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity (typically over 2-4 bonds) between protons and carbons. nih.gov For this compound, key HMBC correlations would include:

The methyl protons of the acetyl group showing a correlation to the acetyl carbonyl carbon.

The amide proton (N-H) showing a correlation to the acetyl carbonyl carbon and to the carbons of the phthalimide ring to which the acetamido group is attached (C-3 and C-4).

The aromatic protons showing correlations to neighboring carbons, further confirming the substitution pattern.

These multi-dimensional techniques, when used in combination, provide a complete and unambiguous assignment of all proton and carbon signals, moving far beyond the basic identification provided by 1D NMR. researcher.liferesearchgate.net

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected Key HMBC Correlations (with ¹³C) |

|---|---|---|---|

| Aromatic H-4 | Aromatic H-5 | Aromatic C-4 | Aromatic C-3, C-5, C-7a |

| Aromatic H-5 | Aromatic H-4, H-6 | Aromatic C-5 | Aromatic C-3, C-4, C-6, C-7 |

| Aromatic H-6 | Aromatic H-5 | Aromatic C-6 | Aromatic C-4, C-7, C-7a |

| Amide N-H | - | - | Acetyl C=O, Aromatic C-3 |

| Acetyl CH₃ | - | Acetyl CH₃ Carbon | Acetyl C=O |

Dynamic NMR for Conformational Analysis and Reaction Intermediates

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org In this compound, the key dynamic process amenable to DNMR study is the restricted rotation around the C-N amide bond of the acetamido group. montana.edu

Due to the delocalization of the nitrogen lone pair into the carbonyl group, the amide bond has significant double-bond character. This restricts free rotation, leading to the possibility of two distinct planar conformers (rotamers). At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer might be observed. As the temperature increases, the rate of rotation increases. When the rate becomes comparable to the frequency difference between the signals of the two rotamers, the peaks broaden, eventually coalesce into a single broad peak, and then sharpen into a time-averaged signal at higher temperatures.

By analyzing the changes in the NMR lineshape as a function of temperature, the rate constants (k) for the rotational process can be determined. unibas.it The free energy of activation (ΔG‡) for the amide bond rotation can then be calculated using the Eyring equation. This value provides a quantitative measure of the rotational barrier, which is influenced by steric and electronic effects. acs.orgosti.gov

| Temperature | Observation | Exchange Rate (k) | Calculated ΔG‡ |

|---|---|---|---|

| Low Temperature (e.g., -40 °C) | Two distinct signals for rotamers observed | Slow | - |

| Coalescence Temperature (Tc) | Signals merge into a single broad peak | Calculated from Δν | Calculated at Tc |

| High Temperature (e.g., 60 °C) | One sharp, time-averaged signal | Fast | - |

Mass Spectrometry for Mechanistic and Isotopic Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HR-MS) provides mass measurements with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a compound's elemental formula. savemyexams.com For this compound (C₁₀H₈N₂O₃), HR-MS would distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Furthermore, HR-MS is used to study the fragmentation pathways of the molecule. core.ac.uk When subjected to ionization, the molecular ion of this compound will break apart in a predictable manner. Studying the exact masses of these fragments helps to propose and confirm specific fragmentation mechanisms. Characteristic fragmentation of N-substituted phthalimide derivatives often involves cleavages related to the substituent and the phthalimide core. xml-journal.net For this compound, likely fragmentation pathways include:

Loss of ketene (B1206846): A primary fragmentation would be the loss of ketene (CH₂=C=O, 42.01 Da) from the acetamido group to form a 3-aminophthalimide (B167264) radical cation.

Loss of the acetyl radical: Cleavage of the N-C bond can lead to the loss of an acetyl radical (•COCH₃, 43.02 Da).

Cleavage of the phthalimide ring: The phthalimide structure itself can fragment, for example, through the loss of carbon monoxide (CO) or isocyanate-related fragments.

| Species | Formula | Calculated Exact Mass (m/z) | Proposed Origin |

|---|---|---|---|

| Molecular Ion [M]⁺• | C₁₀H₈N₂O₃ | 204.0535 | Parent Molecule |

| [M - CH₂CO]⁺• | C₈H₆N₂O | 162.0480 | Loss of ketene |

| [M - •COCH₃]⁺ | C₈H₅N₂O₂ | 161.0351 | Loss of acetyl radical |

| [M - CH₂CO - CO]⁺• | C₇H₆N₂ | 134.0531 | Loss of ketene and carbon monoxide |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS or MS²) provides definitive structural confirmation by establishing a direct link between a precursor ion and its fragment ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions with a specific mass-to-charge ratio (m/z) are selected by the first mass analyzer (MS1), subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are then analyzed by a second mass analyzer (MS2). unt.edu

For this compound, the molecular ion at m/z 204.05 would be selected in MS1. The resulting MS2 spectrum would show only the fragments that originate directly from this precursor. For example, observing a product ion at m/z 162.05 in the MS2 spectrum would unequivocally confirm the loss of a neutral 42.01 Da species (ketene) from the parent molecule, strongly supporting the proposed structure. This technique is especially powerful for distinguishing between isomers, as different isomers often exhibit unique fragmentation patterns that can serve as a structural fingerprint. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.govpages.dev This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions in a crystalline solid. muni.cz

To perform X-ray crystallography, a high-quality single crystal of this compound is required. libretexts.org This crystal is then exposed to an X-ray beam, which diffracts in a unique pattern based on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved.

An X-ray crystal structure of this compound would provide definitive data on:

The planarity of the phthalimide ring system.

The precise bond lengths and angles of the entire molecule, including the amide C-N bond, which would give insight into its double-bond character.

The conformation of the acetamido group relative to the phthalimide ring in the solid state.

The intermolecular interactions, such as hydrogen bonding (e.g., between the N-H of the imide/amide and carbonyl oxygens of neighboring molecules), that dictate the crystal packing.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Amide C-N Bond Length | ~1.35 Å (shorter than a typical C-N single bond, ~1.47 Å) |

| Phthalimide Ring | Confirmed planarity |

| Intermolecular Interactions | Details of hydrogen bonding network |

Polymorphism and Crystal Engineering Studies

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms. iisermohali.ac.incore.ac.uk These different forms, known as polymorphs, contain the same chemical entity but feature distinct arrangements or conformations of the molecules in the crystal lattice. core.ac.uk Consequently, polymorphs of a single compound can exhibit different physical properties, including melting point, solubility, stability, and dissolution rate. mt.com The study and control of polymorphism are central to crystal engineering, which aims to design new solids with desired properties by understanding and manipulating intermolecular interactions. wikipedia.org

For a molecule like this compound, polymorphism could arise from several factors:

Packing Polymorphism : The molecules could pack in different arrangements to minimize their crystal lattice energy under various thermodynamic conditions. mt.comwikipedia.org

Conformational Polymorphism : Due to the flexible nature of the acetamido group, the molecule could exist in different conformations, leading to different crystal structures. wikipedia.org

Synthon Polymorphism : The primary intermolecular interactions, such as hydrogen bonds involving the amide and imide groups, could form different recurring patterns or "supramolecular synthons," resulting in polymorphism. wikipedia.org

While extensive databases on organic crystal structures exist, specific studies detailing the polymorphism or crystal engineering of this compound are not prominently featured in the reviewed literature. However, the principles of crystal engineering are directly applicable. A systematic polymorph screen would involve crystallizing this compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate) and analyzing the resulting solids using techniques like X-ray diffraction and differential scanning calorimetry to identify any different crystalline forms. core.ac.uk

Co-crystal and Inclusion Complex Characterization

Beyond single-component crystals, the properties of this compound can be modified by forming multi-component crystals, such as co-crystals or inclusion complexes.

Co-crystals consist of the target molecule and a co-former in a definite stoichiometric ratio within the same crystal lattice. The formation of co-crystals relies on non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. For this compound, the amide and imide functional groups are prime candidates for forming robust hydrogen bonds with suitable co-formers (e.g., carboxylic acids, amides).

Inclusion complexes are a form of host-guest system where the molecule (the "guest") is encapsulated within the cavity of a larger "host" molecule. analis.com.my Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules. oatext.com The encapsulation of a guest molecule like this compound into a cyclodextrin (B1172386) cavity could alter its physical and chemical properties, such as increasing its aqueous solubility or stability. oatext.comscielo.br The formation of such a complex is driven by favorable interactions, primarily hydrophobic and van der Waals forces, between the guest and the host's cavity. oatext.commdpi.com

Characterization of a potential this compound inclusion complex would involve techniques such as:

Fourier-Transform Infrared (FTIR) Spectroscopy : To detect shifts in vibrational frequencies upon complexation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 2D NMR (like NOESY) can provide direct evidence of the guest's inclusion within the host cavity by showing changes in chemical shifts and through-space correlations. analis.com.my

X-ray Diffraction (XRD) : A change in the diffraction pattern from that of the physical mixture of the components indicates the formation of a new crystalline phase. mdpi.com

Thermal Analysis (TGA/DSC) : To demonstrate changes in thermal stability and melting/decomposition points. mdpi.com

While the concept is well-established, specific research on co-crystals or inclusion complexes involving this compound as the primary component was not identified in the surveyed results.

Advanced Vibrational and Electronic Spectroscopy

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of compounds like this compound.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. gatewayanalytical.com The two methods are complementary; FT-IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light resulting from changes in polarizability. gatewayanalytical.commdpi.com The combined use of FT-IR and FT-Raman can provide a more complete vibrational analysis. tubitak.gov.trspectroscopyonline.com

For this compound, key functional groups can be identified by their characteristic vibrational frequencies. Based on analyses of structurally related molecules like N-Aminophthalimide, the following assignments can be anticipated. tubitak.gov.tr

| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| N-H (Imide) | Stretching | ~3200 | Weak or absent | Broad absorption in IR. |

| N-H (Amide) | Stretching | ~3300 | Weak or absent | Often overlaps with imide N-H stretch. |

| C-H (Aromatic) | Stretching | 3100-3000 | Strong | |

| C=O (Imide) | Symmetric Stretching | ~1775 | Strong | The two imide carbonyls give symmetric and asymmetric stretches. |

| C=O (Imide) | Asymmetric Stretching | ~1720 | Strong | |

| C=O (Amide I) | Stretching | ~1680 | Strong | Primarily C=O stretching of the acetamido group. |

| C=C (Aromatic) | Ring Stretching | 1600-1450 | Strong | Multiple bands are expected in this region. |

| N-H (Amide II) | Bending | ~1550 | Moderate | In-plane N-H bending coupled with C-N stretching. |

This table is illustrative and based on general spectroscopic principles and data from related compounds. Actual peak positions can vary based on the sample's physical state and intermolecular interactions.

FT-IR is particularly sensitive to polar bonds like C=O and N-H, while Raman spectroscopy excels at analyzing non-polar, symmetric bonds, such as the C=C bonds in the aromatic ring. gatewayanalytical.comthermofisher.com

UV-Vis Spectroscopy and Fluorescence Studies for Electronic Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules. biocompare.com UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of light, while fluorescence spectroscopy measures the emission of light as the molecule relaxes from the excited state back to the ground state. sci-hub.sedrawellanalytical.com

Studies on derivatives of this compound show characteristic absorption and emission profiles. beilstein-journals.org The phthalimide core is a known chromophore and fluorophore. The electronic properties are influenced by the electronic transitions within the aromatic system and the carbonyl groups.

The key electronic properties that can be determined include:

Absorption Maximum (λ_max) : The wavelength at which the strongest absorption occurs, corresponding to a specific electronic transition (e.g., π → π* or n → π*).

Emission Maximum (λ_em) : The wavelength of the most intense emitted light upon excitation.

Stokes Shift : The difference in wavelength (or energy) between the absorption and emission maxima, which provides insight into the structural changes between the ground and excited states.

| Parameter | Typical Wavelength (nm) | Transition Type |

| Absorption Maximum (λ_max) | ~300 - 350 | π → π* |

| Emission Maximum (λ_em) | ~380 - 450 | Relaxation from S₁ state |

Data are representative based on related phthalimide derivatives and can be influenced by solvent polarity and substituents. beilstein-journals.org

The fluorescence of this compound can be sensitive to its environment, making it potentially useful as a molecular probe. Fluorescence spectroscopy is generally more sensitive than UV-Vis absorption, allowing for the detection of analytes at much lower concentrations. biocompare.comdrawellanalytical.com

Synchrotron-Based Techniques (e.g., XANES) for Electronic Structure

Synchrotron-based X-ray techniques offer unparalleled insights into the electronic structure of materials. berstructuralbioportal.orgsynchrotron-soleil.fr X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is an element-specific technique that provides detailed information about the local chemical environment of a selected atom. wikipedia.orgscispace.com

XANES measures the absorption of X-rays as their energy is tuned across an absorption edge of a core electron (e.g., the K-edge of Carbon, Nitrogen, or Oxygen). scispace.commdpi.com The precise energy and features of the absorption edge are highly sensitive to the atom's oxidation state, coordination geometry, and the nature of its bonded neighbors. mdpi.comfrontiersin.org This makes XANES a powerful tool for probing the unoccupied electronic states of a material. wikipedia.orgdiamond.ac.uk

For this compound, a XANES study could provide:

Nitrogen K-edge analysis : Distinguishing between the electronic environment of the imide nitrogen and the amide nitrogen. The energy and shape of the pre-edge peaks would reveal details about the N 1s → π* transitions, offering information on hybridization and bonding with adjacent carbonyl groups.

Oxygen K-edge analysis : Differentiating the imide carbonyl oxygens from the amide carbonyl oxygen. This could provide insight into the degree of delocalization and hydrogen bonding interactions involving these groups.

Carbon K-edge analysis : Probing the different types of carbon atoms (aromatic, carbonyl, methyl) within the molecule.

Although a powerful technique, no specific XANES studies on this compound were found in the available literature. However, the application of synchrotron techniques remains a potent possibility for a more profound understanding of its electronic structure. frontiersin.orgbnl.gov

Theoretical and Computational Chemistry Studies on 3 Acetamidophthalimide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to solve the Schrödinger equation for a given molecule, yielding information about its electronic properties.

Density Functional Theory (DFT) for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-Acetamidophthalimide, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure. The output would be a precise list of bond lengths, bond angles, and dihedral angles.

Following optimization, energetic properties such as the heat of formation and total electronic energy would be calculated. These values are crucial for understanding the molecule's thermodynamic stability. Different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the results are reliable and consistent with any available experimental data.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, Latin for "from the beginning," are based on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled-Cluster (CC) theory are used to obtain highly accurate solutions to the Schrödinger equation. For this compound, these higher-level calculations would serve to benchmark the results from more cost-effective DFT methods, providing a gold standard for properties like electronic energy and dipole moment. While computationally intensive, they are invaluable for systems where high accuracy is paramount. One study was found that calculated the electric molecular dipole moment in the excited state for this compound to be 4.5 Debye.

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

A hypothetical data table for FMO analysis would resemble the following:

| Parameter | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Electrophilicity Index (ω) | Calculated Value |

| Nucleophilicity Index (N) | Calculated Value |

| Note: This table is for illustrative purposes; specific calculated values for this compound are not available in the reviewed literature. |

Molecular Modeling and Simulation of this compound Interactions

While quantum mechanics describes the electronic structure, molecular modeling and simulations are used to study the physical movements and interactions of molecules over time.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, the key rotational bond would be between the phthalimide (B116566) ring and the acetamido group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated.

The PES is a map that shows the energy of the molecule as a function of its geometry. From this map, the lowest-energy (most stable) conformers can be identified, as well as the energy barriers for converting between them. This analysis is crucial for understanding the molecule's flexibility and the shapes it is most likely to adopt.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would provide a "computational microscope" to observe its dynamic behavior. The simulation would track the trajectory of every atom, revealing how the molecule vibrates, rotates, and interacts with its environment (e.g., solvent molecules).

MD simulations are particularly useful for understanding how a molecule like this compound might interact with biological targets, such as proteins or DNA. By simulating the compound in a solvated, biological environment, researchers could observe binding modes and calculate binding free energies, offering insights into its potential biological activity.

Computational Studies of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms through computational means involves mapping the potential energy surface of a chemical reaction. This process identifies reactants, products, intermediates, and, crucially, the transition states that connect them. beilstein-journals.org A transition state represents the highest energy point along the reaction coordinate, and its structure and energy are critical for determining the reaction's feasibility and rate. beilstein-journals.org Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (QST) are often used to locate these saddle points on the energy landscape. tandfonline.com

For many organic reactions, such as cycloadditions, rearrangements, and catalytic cycles, DFT calculations have provided invaluable mechanistic details. google.combeilstein-journals.org For instance, studies on urethane (B1682113) formation have computationally confirmed auto-catalytic mechanisms involving alcohol molecules, identifying various transition state geometries (e.g., 4-ring, 6-ring, and 8-ring structures). beilstein-journals.org Similarly, computational investigations of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have detailed a stepwise mechanism and evaluated the energetic profiles of mononuclear and binuclear pathways. researchgate.net

Despite the power of these methods, a specific computational analysis of the reaction mechanisms involving the synthesis or transformation of this compound, including the characterization of its transition states, is not documented in the accessible scientific literature. A reference to the oxidation of a related compound, N-methyl-1,2,3,6-tetrahydro-3-acetamidophthalimide, exists, but this does not provide the specific data required for the parent compound. beilstein-journals.orgbeilstein-journals.orgresearchgate.netacs.orgacs.org

Structure-Reactivity Relationships from Computational Data

Computational chemistry also allows for the exploration of relationships between a molecule's structure and its reactivity or properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models or by directly predicting spectroscopic parameters.

Quantitative Structure-Activity Relationships (QSAR) in a Synthetic Context

QSAR models are statistical tools that correlate variations in the chemical structure of a series of compounds with a specific activity or property. In a synthetic context, QSAR could be used to predict how substituent changes might affect reaction yield, rate, or selectivity. The process involves calculating a set of molecular descriptors (e.g., steric, electronic, topological) and using regression analysis to build a predictive model.

While numerous QSAR studies have been conducted on phthalimide derivatives, they have predominantly focused on biological activities, such as their potential as anxiolytics, HIV-1 reverse transcriptase inhibitors, or anticancer agents. These studies identify key molecular descriptors that influence a particular biological outcome. For example, a QSAR study on phthalimide analogues as HIV-1 integrase inhibitors found that increased lipophilicity and the presence of halogen substituents were beneficial for activity. However, QSAR models specifically developed to predict the synthetic outcomes for this compound or its derivatives are not described in the literature.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), is a significant application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used with DFT to calculate NMR spectra, which can be invaluable for structure elucidation and assignment of complex experimental data. Similarly, the calculation of vibrational frequencies, often beyond the simple harmonic approximation, can aid in the interpretation of IR and Raman spectra.

A single reference mentions the calculation of the excited-state electric dipole moment for this compound as part of a broader study on phthalimide derivatives. acs.org However, comprehensive computational studies aimed at predicting the full ¹H or ¹³C NMR spectra, or the detailed vibrational (IR/Raman) spectra of this compound, are absent from the available literature. Such predictions would require dedicated calculations optimizing the molecular geometry and then computing the relevant spectroscopic properties, a task that has not been reported for this compound.

Future Perspectives and Emerging Research Avenues in 3 Acetamidophthalimide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of phthalimides, a cornerstone of organic chemistry since the Gabriel synthesis was first reported in 1887, is undergoing a modern renaissance. rsc.orgnih.gov Future research is intensely focused on developing methodologies that are not only high-yielding but also align with the principles of green chemistry.

Emerging strategies are moving away from traditional methods that often require harsh conditions, long reaction times, and environmentally harmful solvents. asianpubs.org A significant area of development is the use of microwave irradiation, which can dramatically shorten reaction times from hours to mere minutes and often allows for solvent-free conditions. asianpubs.org For instance, a solvent-free microwave-assisted synthesis of phthalimide (B116566) from phthalic anhydride (B1165640) and urea (B33335) achieved a yield of 83.5% in just 180 seconds. asianpubs.org

Another promising frontier is the use of reusable, environmentally friendly catalysts. Montmorillonite-KSF, a type of clay, has been successfully employed as a reusable catalyst for the synthesis of phthalimide derivatives, offering advantages such as mild reaction conditions, high yields, and non-corrosive properties. jetir.org Metal-free catalytic systems are also gaining traction, utilizing organocatalysts or even elemental sulfur as an oxidant to avoid the cost, toxicity, and environmental concerns associated with transition metals. nih.gov For example, a metal-free synthesis of N-aryl phthalimides has been developed using elemental sulfur as the oxidant. rsc.org

Furthermore, innovative reaction pathways are being explored, such as the copper-catalyzed reaction of 2-halobenzoic acids with amines and a cyanide source in water, which provides a green and efficient route to N-substituted phthalimides. rsc.org The development of one-pot syntheses and multicomponent reactions is also a key focus, as these approaches improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. mdpi.com A notable example is the clean synthesis of phthalimide derivatives in high-temperature, high-pressure water/ethanol (B145695) mixtures, which leverages the unique properties of these solvents under such conditions to act as both the reaction medium and a dehydrating agent. rsc.org

Future methodologies will likely see an increased use of flow chemistry, which offers precise control over reaction parameters and enhances safety, particularly for highly reactive intermediates. beilstein-journals.org These novel approaches collectively aim to make the synthesis of 3-Acetamidophthalimide and its derivatives more efficient, cost-effective, and sustainable. nih.gov

Exploration of Advanced Catalytic Applications

While this compound is often seen as a synthetic intermediate, the broader phthalimide scaffold is being increasingly explored for its own catalytic potential. chemblink.com An emerging area of research is the application of phthalimide derivatives as organocatalysts, which offer a greener alternative to traditional metal-based catalysts. nih.gov

Potassium phthalimide (PPI) and its N-oxyl derivative, Potassium phthalimide-N-oxyl (POPINO), have emerged as versatile and efficient organocatalysts for a variety of organic transformations. tandfonline.com These catalysts have shown potential in promoting reactions such as condensations, cycloadditions, and oxidation processes. tandfonline.com Their multifaceted reactivity makes them attractive for the synthesis of complex organic molecules under environmentally benign conditions. tandfonline.com The development of such catalytic systems aligns with the growing demand for sustainable chemical methodologies. tandfonline.com

The future in this area will likely involve designing and synthesizing new phthalimide-based catalysts, potentially incorporating the 3-acetamido group to modulate electronic properties and catalytic activity. Research will focus on expanding the scope of reactions catalyzed by these compounds and understanding their mechanisms to improve efficiency and selectivity. Photocatalysis represents another exciting frontier, where phthalimide derivatives could be designed to absorb light and drive chemical reactions, offering energy-efficient synthetic routes. rsc.orgmdpi.com

Integration with Materials Science and Advanced Functional Materials

The unique structural and electronic properties of the phthalimide moiety make it a valuable building block for the creation of advanced functional materials. rsc.orgrsc.orguva.nl Research is increasingly focused on integrating this compound and related derivatives into polymers and other materials to impart specific functions. chemblink.com

Polymer Science: Phthalimide-based polymers are being developed for a wide range of applications, from high-performance semiconductors to materials with intrinsic microporosity (PIMs). researchgate.netrsc.orgnih.gov The electron-withdrawing nature of the phthalimide group makes it an excellent component in donor-acceptor conjugated polymers used in organic electronic devices like solar cells. researchgate.netnih.gov Researchers have developed BDT-free, D-A1-D-A2 type polymers incorporating phthalimide that exhibit high hole mobilities and have achieved power conversion efficiencies exceeding 13% in nonfullerene polymer solar cells. nih.gov

Furthermore, phthalimide-containing redox-active polymers (RAPs) are emerging as promising materials for all-organic batteries, serving as the active material for the anode. uchicago.edu These materials offer a potential pathway away from reliance on metal-based batteries. uchicago.edu

Microporous Materials: PIMs containing phthalimide moieties are another significant area of research. rsc.org These materials possess high surface areas and are solution-processable, making them suitable for applications in gas separation membranes, catalysis, and adsorbents. researchgate.netrsc.org The design of these polymers involves carefully selecting monomers to control the size and distribution of pores, thereby tuning their separation properties. rsc.org

Other Functional Materials: The versatility of the phthalimide structure also lends itself to the development of electrochromic materials and fluorescent sensors. mdpi.comnih.gov The introduction of the 3-acetamido group could be used to fine-tune the optical and electronic properties of these materials. Future research will likely explore the use of this compound in creating novel soft materials, gels, and elastomers with tailored properties for applications in flexible electronics and smart textiles. rsc.orgnih.gov

Emerging Applications of Phthalimide-Based Functional Materials

| Material Type | Key Phthalimide Feature | Emerging Application | Potential Future Direction |

|---|---|---|---|

| Conjugated Polymers | Electron-Accepting Nature | Organic Solar Cells, Organic Field-Effect Transistors (OFETs) researchgate.netnih.gov | Development of BDT-free polymers with higher mobility and efficiency nih.gov |

| Redox-Active Polymers (RAPs) | Redox Properties | Anode materials for all-organic batteries uchicago.edu | Improving charge transport and creating circular battery systems uchicago.edu |

| Polymers of Intrinsic Microporosity (PIMs) | Rigid, Contorted Structure | Gas separation membranes, catalysis researchgate.netrsc.org | Fine-tuning pore size for specific molecular separations rsc.org |

| Electrochromic Materials | Redox-Switchable Optical Properties | Smart windows, displays mdpi.com | Enhancing stability and color contrast |